

5-Acetyl-2-nitrobenzonitrile: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

Cat. No.: B1510314

[Get Quote](#)

Abstract: **5-Acetyl-2-nitrobenzonitrile** has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring strategically positioned acetyl, nitro, and nitrile groups, offers a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical properties, a proposed, field-proven synthetic protocol, comprehensive characterization data, and a critical evaluation of its applications, particularly in the development of kinase inhibitors and targeted protein degraders. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.

Introduction: The Strategic Importance of 5-Acetyl-2-nitrobenzonitrile

5-Acetyl-2-nitrobenzonitrile is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its three functional groups. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while each group serves as a versatile handle for subsequent chemical modifications.

- The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key component in the formation of various nitrogen-containing heterocycles.
- The nitro group is a powerful directing group and, critically, can be readily reduced to an aniline, which is a cornerstone of many coupling reactions and a common pharmacophore in

kinase inhibitors.

- The acetyl group provides a site for condensation reactions, can be oxidized or reduced, and contributes to the molecule's overall electronic properties and solubility.

This unique combination makes it a sought-after intermediate in synthetic programs targeting complex molecular architectures, particularly in the realm of oncology and immunology.[\[1\]](#)

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

Core Chemical Identity

Property	Value	Source(s)
CAS Number	223726-10-1	[2]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[2]
Molecular Weight	190.16 g/mol	[2]
Appearance	Light yellow crystalline powder	Vendor Data
Purity	Commercially available at ≥95%	[2]

Thermal Properties

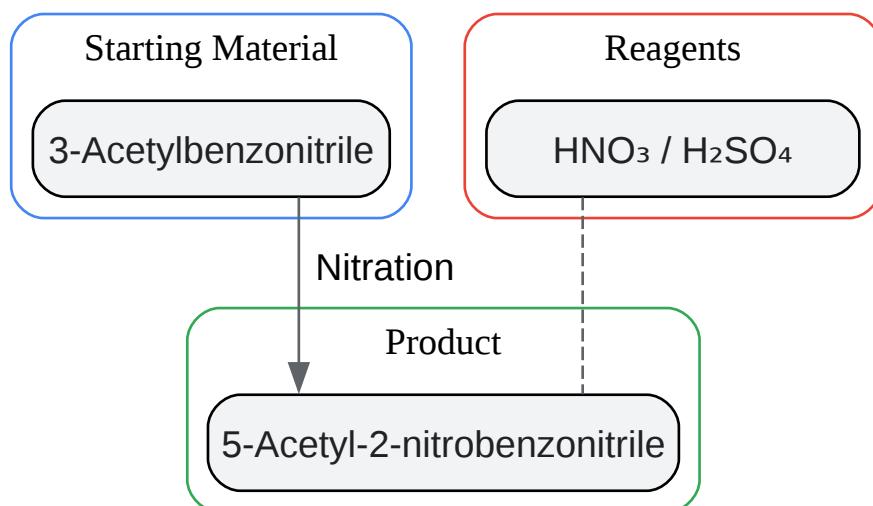
Property	Value	Source(s)
Melting Point	110 - 112 °C	Vendor Data
Boiling Point	165 °C @ 16 mmHg	Vendor Data

Safety and Handling

5-Acetyl-2-nitrobenzonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Class	GHS Pictograms	Signal Word	Hazard Statement(s)
Acute Toxicity		Danger	H301: Toxic if swallowed

Handling Precautions:


- Engineering Controls: Use only in a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Respiratory Protection: Avoid inhalation of dust. If dust is generated, a NIOSH-approved respirator is recommended.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Purification

While a definitive, peer-reviewed synthesis for **5-acetyl-2-nitrobenzonitrile** is not readily available in the public literature, a robust and logical synthetic route can be proposed based on well-established nitration methodologies for activated aromatic systems. The most plausible precursor is 3-acetylbenzonitrile.

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the electrophilic aromatic substitution (nitration) of 3-acetylbenzonitrile. The acetyl group is a meta-director, and the nitrile group is also a meta-director. However, the position ortho to the nitrile and meta to the acetyl group is sterically accessible and electronically favored for nitration.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Acetyl-2-nitrobenzonitrile** via nitration.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the nitration of deactivated aromatic rings.[\[3\]](#)

Materials:

- 3-Acetylbenzonitrile (1 eq.)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to the starting material).
- Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
- Substrate Addition: Slowly add 3-acetylbenzonitrile to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
- Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid, keeping the mixture cold.
- Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Meticulously maintain the internal temperature between 0-5 °C. Overheating can lead to the formation of dinitro byproducts.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
- Precipitation and Filtration: A precipitate should form. Allow the ice to melt, then collect the solid product by vacuum filtration.
- Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
- Purification: The crude product can be purified by recrystallization from ethanol to yield **5-acetyl-2-nitrobenzonitrile** as a light yellow solid.

Structural Characterization

The identity and purity of the synthesized **5-acetyl-2-nitrobenzonitrile** should be confirmed using standard analytical techniques. The following are predicted spectral data based on the

compound's structure and data from analogous compounds.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3):
 - $\delta \sim 8.5\text{-}8.7$ ppm (d, 1H, Ar-H ortho to CN and meta to acetyl)
 - $\delta \sim 8.3\text{-}8.5$ ppm (dd, 1H, Ar-H meta to both CN and acetyl)
 - $\delta \sim 7.9\text{-}8.1$ ppm (d, 1H, Ar-H ortho to acetyl and meta to CN)
 - $\delta \sim 2.7$ ppm (s, 3H, $-\text{COCH}_3$)
- ^{13}C NMR (100 MHz, CDCl_3):
 - $\delta \sim 195$ ppm (C=O)
 - $\delta \sim 148$ ppm (C-NO_2)
 - $\delta \sim 140$ ppm (C-COCH_3)
 - $\delta \sim 135$ ppm (Ar-CH)
 - $\delta \sim 130$ ppm (Ar-CH)
 - $\delta \sim 125$ ppm (Ar-CH)
 - $\delta \sim 117$ ppm (C-CN)
 - $\delta \sim 115$ ppm (CN)
 - $\delta \sim 27$ ppm ($-\text{CH}_3$)

Infrared (IR) Spectroscopy

- $\sim 3100 \text{ cm}^{-1}$: Aromatic C-H stretch
- $\sim 2230 \text{ cm}^{-1}$: $\text{C}\equiv\text{N}$ stretch (strong)

- $\sim 1700 \text{ cm}^{-1}$: C=O stretch (strong)
- $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Asymmetric and symmetric N-O stretches of the nitro group (very strong)

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **5-acetyl-2-nitrobenzonitrile** is primarily exploited through the sequential transformation of its functional groups. A key strategic transformation is the reduction of the nitro group to an amine, which opens up a vast chemical space for further derivatization.

[Click to download full resolution via product page](#)

Caption: Key transformations and applications of **5-Acetyl-2-nitrobenzonitrile**.

Precursor to Kinase Inhibitors

The 2-aminobenzonitrile core, readily obtained from the reduction of **5-acetyl-2-nitrobenzonitrile**, is a privileged scaffold in the design of various protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Building Block for PROTACs

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. **5-Acetyl-2-nitrobenzonitrile** is classified as a "Protein Degrader Building Block" by several chemical suppliers. After reduction of the nitro group, the resulting aniline can be coupled to linker moieties, which are then connected to an E3 ligase ligand, forming the final PROTAC construct.

Conclusion

5-Acetyl-2-nitrobenzonitrile is a high-value synthetic intermediate with significant potential in modern drug discovery. Its well-defined structure and the predictable reactivity of its functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic protocol, and highlights its strategic importance in the development of next-generation therapeutics. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and application.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Acetyl-2-hydroxy-5-nitrobenzonitrile [smolecule.com]

- 2. 5-Acetyl-2-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3196148A - Process for production of - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Acetyl-2-nitrobenzonitrile: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1510314#5-acetyl-2-nitrobenzonitrile-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com